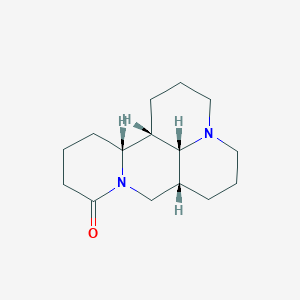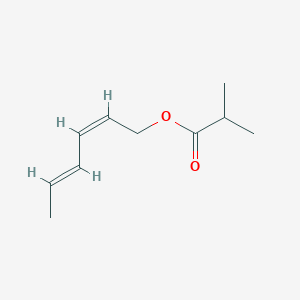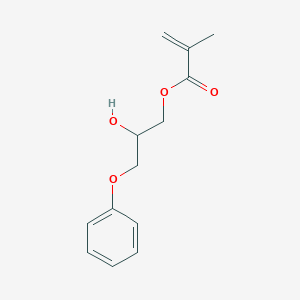
Metacrilato de 2-hidroxi-3-fenoxipropil
Descripción general
Descripción
2-Hydroxy-3-phenoxypropyl methacrylate (HPMA) is a monomer that has been widely used in the synthesis of various types of polymers. It is a clear liquid with a molecular weight of 252.28 g/mol and a boiling point of 135-136°C. HPMA is a methacrylic acid ester that contains a phenoxy group and a hydroxyl group. It has been extensively studied due to its unique properties and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Mezcla de Polímeros
El poli(metacrilato de etilo) [poli(EMA)] se puede mezclar con poli(metacrilato de 2-hidroxi-3-fenoxipropil) [poli(PPMA)]. El comportamiento de miscibilidad de estos dos se estudió utilizando una técnica DSC. El análisis termogravimétrico se utilizó para investigar el mecanismo de degradación térmica y las energías de activación para el proceso de descomposición inicial en condiciones no isotérmicas .
Propiedades Térmicas y Ópticas
La mezcla de poli(EMA) y poli(PPMA) tiene propiedades térmicas y ópticas únicas. Los parámetros ópticos y de dispersión, como el índice de refracción, el coeficiente de extinción, el parámetro de pendiente, la energía de un solo oscilador y la energía de dispersión de la mezcla de polímeros se determinaron en el rango visible como función de la longitud de onda .
Soporte de Catalizador
Las resinas tipo gel funcionalizadas con hidroxilo derivadas de metacrilatos de 2-hidroxietilo, 2-hidroxipropilo y 2-hidroxi-3-fenoxipropil se aplicaron a la inmovilización covalente de complejos de Mn(salen) a través de enlaces glutarato y carbonato. Los catalizadores obtenidos se caracterizaron por métodos FTIR y DR UV–Vis y análisis elemental .
Epoxidación Asimétrica
Los catalizadores obtenidos a partir de las resinas tipo gel funcionalizadas con hidroxilo se utilizaron en la epoxidación asimétrica. La actividad de estos catalizadores poliméricos dependió tanto de la naturaleza de los monómeros funcionales y de entrecruzamiento como del grado de entrecruzamiento de las matrices poliméricas y la forma de inmovilización del complejo .
Sistemas de Liberación Controlada de Fármacos
Las membranas poliméricas para sistemas de liberación controlada de fármacos se pueden preparar mediante la fotosíntesis de acrilato de 2-hidroxi-3-fenoxipropil mediante radiación UV .
Aplicaciones de Dispositivos Médicos y Oftálmicos
El this compound es un monómero hidrofílico que es útil en aplicaciones de dispositivos médicos y oftálmicas .
Mecanismo De Acción
Target of Action
2-Hydroxy-3-phenoxypropyl methacrylate is a hydrophilic monomer . It is primarily used in the fabrication of polymeric materials, such as poly(phenylene ether)-based substrate materials . Its primary targets are the polymer chains in these materials, where it acts as a curing agent .
Mode of Action
This compound interacts with its targets through a process known as photosynthesis . Under UV radiation, it forms covalent bonds with the polymer chains, leading to the formation of a cross-linked network . This process enhances the mechanical and thermal properties of the resulting material .
Biochemical Pathways
The biochemical pathways involved in the action of 2-Hydroxy-3-phenoxypropyl methacrylate are related to polymer chemistry. The compound participates in free radical polymerization, a process initiated by UV radiation . The resulting cross-linked network alters the physical properties of the polymer, enhancing its suitability for various applications .
Pharmacokinetics
It’s important to note that the compound’s bioavailability in a polymer matrix is influenced by factors such as its concentration and the conditions of the curing process .
Result of Action
The action of 2-Hydroxy-3-phenoxypropyl methacrylate results in the formation of a cross-linked polymer network . This enhances the material’s mechanical strength, thermal stability, and resistance to solvents . In the context of poly(phenylene ether)-based substrate materials, this can improve the material’s performance and lifespan .
Action Environment
The efficacy and stability of 2-Hydroxy-3-phenoxypropyl methacrylate are influenced by environmental factors such as temperature and UV light exposure . For instance, the curing process requires a specific temperature range and UV radiation to initiate the polymerization . Additionally, the presence of inhibitors like monomethyl ether hydroquinone can prevent premature polymerization .
Safety and Hazards
Direcciones Futuras
The use of 2-Hydroxy-3-phenoxypropyl methacrylate in the development of sustainable polymers with environmentally friendly strategies is a promising future direction . It has been used in the synthesis of UV-curable resins for digital light processing (DLP) 3D printing . The resulting polymers have shown shape memory, weldability, and repairability capabilities .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Propiedades
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVXHPSVLHXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275831, DTXSID80864723 | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16926-87-7, 162223-14-5 | |
| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the thermal properties of polymers containing 2-hydroxy-3-phenoxypropyl methacrylate?
A: The research articles explore the thermal properties of blends containing poly(2-hydroxy-3-phenoxypropyl methacrylate) and poly(ethyl methacrylate). [, ] While specific data isn't provided in the abstracts, the research likely investigates how incorporating 2-hydroxy-3-phenoxypropyl methacrylate into a polymer blend impacts its glass transition temperature, thermal stability, and other relevant thermal characteristics. For detailed findings, refer to the full text of:
Q2: Can 2-hydroxy-3-phenoxypropyl methacrylate be used in catalytic applications?
A: While not directly explored in the provided abstracts, one article suggests potential catalytic applications for polymers containing 2-hydroxy-3-phenoxypropyl methacrylate. [] The research investigates hydroxyl functionalized methacrylic terpolymers, which could incorporate 2-hydroxy-3-phenoxypropyl methacrylate, as supports for Mn(III) Salen catalysts. This suggests that the presence of the hydroxyl group in 2-hydroxy-3-phenoxypropyl methacrylate may offer possibilities for anchoring catalytic species. Further details on the specific use and effectiveness of 2-hydroxy-3-phenoxypropyl methacrylate in this context would require examining the full research paper:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

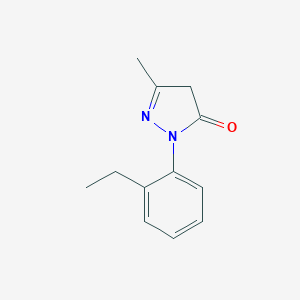


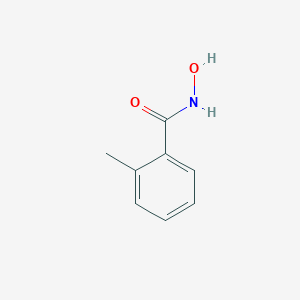

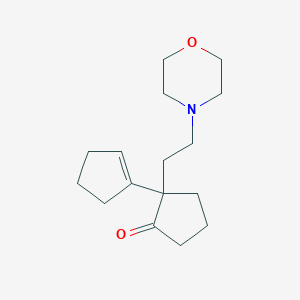

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)




